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Compound of Interest

Compound Name: 7,4'-Dihydroxyhomoisoflavane

Cat. No.: B1245816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
7,4'-Dihydroxyhomoisoflavane is a naturally occurring homoisoflavonoid that has garnered

interest for its potential antioxidant properties. A thorough understanding of its physicochemical

characteristics is fundamental for its application in research and drug development. This

technical guide provides a comprehensive overview of the known and predicted

physicochemical properties of 7,4'-Dihydroxyhomoisoflavane. It details experimental

protocols for the determination of these properties and explores its likely biological activity

based on evidence from related flavonoid compounds.

Physicochemical Properties
A summary of the available and predicted physicochemical data for 7,4'-
Dihydroxyhomoisoflavane is presented in Table 1. While experimental data is limited,

computational predictions provide valuable estimates for key parameters.

Table 1: Physicochemical Properties of 7,4'-Dihydroxyhomoisoflavane
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Property Value Source

Molecular Formula C₁₆H₁₆O₃ [MCE]

Molecular Weight 256.30 g/mol [MCE]

Solubility 10 mM in DMSO [MCE]

Predicted Melting Point Value not available -

Predicted Boiling Point Value not available -

Predicted pKa (acidic) Value not available -

Predicted logP Value not available -

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical
Property Determination
Standardized experimental protocols are crucial for obtaining reliable physicochemical data.

The following sections outline detailed methodologies for determining the key properties of 7,4'-
Dihydroxyhomoisoflavane.

Determination of Solubility
The solubility of a compound is a critical factor in its biological activity and formulation. The

shake-flask method is a common and reliable technique for determining solubility.

Protocol: Shake-Flask Method for Solubility Determination

Preparation of Saturated Solution: An excess amount of 7,4'-Dihydroxyhomoisoflavane is

added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered

saline) in a sealed flask.

Equilibration: The flask is agitated in a constant temperature water bath for a defined period

(typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately,

and the concentration of 7,4'-Dihydroxyhomoisoflavane is determined using a suitable

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Melting Point
The melting point is a key indicator of a compound's purity. The capillary method is a widely

used technique for its determination.

Protocol: Capillary Method for Melting Point Determination

Sample Preparation: A small amount of finely powdered, dry 7,4'-
Dihydroxyhomoisoflavane is packed into a thin-walled capillary tube, sealed at one end, to

a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a

calibrated thermometer.

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: The temperature at which the substance first begins to melt (the solid phase

starts to disappear) and the temperature at which the last solid particle melts are recorded as

the melting point range. For a pure compound, this range should be narrow.

Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a

compound at different pH values, which influences its absorption, distribution, metabolism, and

excretion (ADME) properties. Potentiometric titration is a standard method for pKa

determination.
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Protocol: Potentiometric Titration for pKa Determination

Solution Preparation: A solution of 7,4'-Dihydroxyhomoisoflavane of known concentration

is prepared in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH)

while the pH is continuously monitored using a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa value corresponds to the pH at the half-equivalence point, where half of the

acidic functional groups have been neutralized. For molecules with multiple ionizable groups,

multiple inflection points and corresponding pKa values may be observed.

Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor

of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is

the traditional approach for logP determination.

Protocol: Shake-Flask Method for logP Determination

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-

saturated with each other by vigorous mixing followed by separation.

Partitioning: A known amount of 7,4'-Dihydroxyhomoisoflavane is dissolved in one of the

phases (usually the one in which it is more soluble). This solution is then mixed with an equal

volume of the other pre-saturated phase in a separatory funnel.

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the

compound between the two phases to reach equilibrium.

Phase Separation: The two phases are allowed to separate completely.

Quantification: The concentration of 7,4'-Dihydroxyhomoisoflavane in each phase is

determined using a suitable analytical technique like HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the
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logarithm of this value.

Biological Activity and Signaling Pathway
Homoisoflavonoids, as a class of flavonoids, are recognized for their antioxidant properties.

The antioxidant activity of 7,4'-Dihydroxyhomoisoflavane is likely mediated through the

modulation of cellular signaling pathways involved in the oxidative stress response.

Antioxidant Mechanism
Based on studies of structurally similar flavonoids, 7,4'-Dihydroxyhomoisoflavane is

proposed to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-

related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] Nrf2 is a transcription factor that

regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-

associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative

stress or activators like flavonoids, Keap1 undergoes a conformational change, leading to the

release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant

Response Element (ARE) in the promoter region of its target genes. This leads to the

transcription of various protective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H

Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and

protect the cell from damage.
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Caption: Proposed Nrf2 signaling pathway activation by 7,4'-Dihydroxyhomoisoflavane.

Synthesis
The synthesis of 7,4'-Dihydroxyhomoisoflavane can be achieved through multi-step organic

synthesis. A common strategy involves the construction of the chromanone core followed by

the introduction of the benzyl group at the 3-position. While a detailed, optimized protocol for

this specific compound is not readily available in the public domain, a general synthetic

approach is outlined below.

General Synthetic Workflow:
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Starting Materials
(e.g., Resorcinol derivative, p-Hydroxyphenylacetic acid derivative)

Formation of Deoxybenzoin Intermediate

Cyclization to form Chromanone Ring

Introduction of Benzyl Group at C3

Deprotection of Hydroxyl Groups
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Caption: General synthetic workflow for 7,4'-Dihydroxyhomoisoflavane.

Conclusion
This technical guide has summarized the current knowledge of the physicochemical properties

of 7,4'-Dihydroxyhomoisoflavane. While experimental data is sparse, predictive models and

established experimental protocols provide a solid foundation for researchers. The likely

antioxidant activity, mediated through the Nrf2 signaling pathway, highlights its potential as a

therapeutic agent. Further experimental validation of its physicochemical properties and

biological activities is warranted to fully elucidate its potential in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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